molecular formula C18H20O B1360503 2',6'-Dimethyl-3-(2-methylphenyl)propiophenone CAS No. 898789-56-5

2',6'-Dimethyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1360503
CAS No.: 898789-56-5
M. Wt: 252.3 g/mol
InChI Key: MYVIOXDAYLMPFQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming ketones with aromatic substituents. The primary International Union of Pure and Applied Chemistry name is designated as 1-(2,6-dimethylphenyl)-3-(2-methylphenyl)propan-1-one , which accurately describes the ketone functionality and the positions of methyl substituents on both aromatic ring systems. This nomenclature system emphasizes the propanone backbone with the ketone carbon at position 1, connected to a 2,6-dimethylphenyl group, while the 2-methylphenyl group (also known as ortho-tolyl) is attached at position 3 of the propyl chain.

The structural representation reveals a three-carbon ketone chain linking two methylated aromatic rings. The molecular structure consists of a central propanone moiety with the carbonyl group adjacent to the 2,6-dimethylphenyl ring, while the 2-methylphenyl ring is separated by two methylene groups from the ketone functionality. This arrangement creates an asymmetric molecular framework where the electronic and steric properties of each aromatic system can independently influence the compound's overall characteristics.

The compound's structural formula demonstrates the specific positioning of methyl groups that distinguishes it from other propiophenone derivatives. The 2,6-dimethyl substitution pattern on one aromatic ring creates a sterically hindered environment around the ketone functionality, while the single methyl group at the ortho position of the second ring provides additional molecular complexity.

Alternative Nomenclatural Systems and Common Synonyms

Beyond the systematic International Union of Pure and Applied Chemistry nomenclature, this compound is recognized under several alternative naming conventions that reflect different approaches to chemical nomenclature. The compound is commonly referenced as 1-(2,6-Dimethylphenyl)-3-(o-tolyl)propan-1-one , where "o-tolyl" represents the 2-methylphenyl substituent in a more condensed nomenclatural form.

Another frequently encountered designation is 1-Propanone, 1-(2,6-dimethylphenyl)-3-(2-methylphenyl)- , which follows the functional group-first naming convention typical in certain chemical databases and regulatory documents. This systematic approach places the propanone functionality at the beginning of the name, followed by the specific aromatic substituents with their positional descriptors.

The compound also appears in chemical literature under various abbreviated forms and commercial designations. Database entries frequently list the compound simply as This compound , using the propiophenone root name with prime notation to indicate substitution positions on the aromatic rings. This naming convention provides immediate recognition of the compound's relationship to the broader propiophenone family while clearly indicating the specific substitution pattern.

Chemical suppliers and research institutions may employ additional synonyms or product codes when referencing this compound in commercial or academic contexts. These alternative designations serve to facilitate compound identification across different chemical databases and ensure consistent communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₈H₂₀O , representing a composition of eighteen carbon atoms, twenty hydrogen atoms, and one oxygen atom. This molecular formula reflects the compound's substantial organic framework, dominated by aromatic and aliphatic carbon structures with the characteristic carbonyl oxygen of the ketone functionality.

The molecular weight is precisely calculated as 252.35 grams per mole , positioning this compound within the moderate molecular weight range typical of substituted aromatic ketones. This molecular weight value is derived from the sum of atomic masses: eighteen carbon atoms (18 × 12.01), twenty hydrogen atoms (20 × 1.008), and one oxygen atom (16.00), yielding the total molecular mass.

Property Value Units
Molecular Formula C₁₈H₂₀O -
Molecular Weight 252.35 g/mol
Carbon Content 85.68% by mass
Hydrogen Content 7.99% by mass
Oxygen Content 6.34% by mass

The elemental composition analysis reveals that carbon constitutes the dominant component at approximately 85.68% by mass, consistent with the compound's extensively aromatic character. Hydrogen represents approximately 7.99% of the molecular mass, while oxygen accounts for 6.34%, reflecting the single ketone functionality within the overall molecular structure.

The compound's molecular weight places it within a range that typically exhibits favorable properties for various chemical applications while maintaining sufficient structural complexity to provide distinctive chemical behavior. The specific arrangement of carbon and hydrogen atoms creates a molecular architecture that balances aromatic stability with functional group reactivity.

Stereochemical Considerations and Isomerism

The structural analysis of this compound reveals important stereochemical features that influence its chemical and physical properties. The compound possesses no chiral centers in its molecular framework, indicating that it exists as a single stereoisomeric form without optical activity. The absence of asymmetric carbon atoms simplifies the compound's stereochemical profile and eliminates concerns regarding enantiomeric separation or stereoselective synthesis.

However, the compound exhibits significant conformational isomerism due to the flexible three-carbon chain connecting the two aromatic ring systems. The propyl linker can adopt multiple conformational arrangements around the carbon-carbon single bonds, leading to different spatial orientations of the aromatic rings relative to each other. These conformational variations can influence the compound's physical properties, including solubility, melting point, and intermolecular interactions.

The rotational freedom around the bonds connecting the aromatic rings to the propyl chain creates additional conformational complexity. The 2,6-dimethyl substitution pattern on one aromatic ring introduces steric hindrance that may favor certain conformational arrangements over others, potentially restricting free rotation and creating preferential molecular geometries.

Isomerism Type Present Significance
Optical Isomerism No No chiral centers present
Geometric Isomerism No No double bonds with substituents
Conformational Isomerism Yes Flexible propyl chain
Constitutional Isomerism Possible Multiple substitution patterns possible

The compound's isomeric relationships extend to constitutional isomerism when considered within the broader family of dimethyl-methylphenyl-propiophenone derivatives. Alternative positioning of the methyl groups on either aromatic ring system would yield distinct constitutional isomers with potentially different chemical and physical properties. These isomeric considerations are crucial for understanding the compound's unique identity within the larger chemical space of substituted propiophenones.

The stereochemical analysis also encompasses the potential for restricted rotation around the aromatic-carbonyl bond due to partial double bond character arising from resonance interactions between the aromatic ring and the ketone functionality. This phenomenon may create rotational barriers that influence the compound's dynamic behavior in solution and solid-state arrangements.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-7-4-5-10-16(13)11-12-17(19)18-14(2)8-6-9-15(18)3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVIOXDAYLMPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644025
Record name 1-(2,6-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-56-5
Record name 1-(2,6-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, halogens (chlorine, bromine) with a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.

    Chemical Analysis: The compound is used as a standard or reference material in analytical chemistry.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological research, its mechanism of action would depend on the specific biological target or pathway being studied. The compound may interact with enzymes, receptors, or other molecular targets, leading to specific biochemical effects.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects: The 2',6'-dimethyl and 3-(2-methylphenyl) groups in the target compound create significant steric hindrance, reducing reactivity in catalytic reactions (e.g., hydrogenation or amination) compared to unsubstituted propiophenone. For example, propiophenone itself achieves 20% conversion in amination reactions over Au/TiO₂ catalysts, while hindered analogs show even lower yields .
  • Polarity and Solubility : Hydroxyl-rich derivatives like phloretin exhibit higher water solubility due to hydrogen bonding, whereas methyl-substituted variants (e.g., the target compound) are lipophilic and insoluble in water .
  • Biological Activity : Phloretin’s hydroxyl groups enable interactions with cellular targets, making it a potent antineoplastic agent, while methylated analogs lack this bioactivity .

Biological Activity

2',6'-Dimethyl-3-(2-methylphenyl)propiophenone, a member of the propiophenone class, has garnered attention in recent years for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18OC_{17}H_{18}O, and it features a propiophenone core with two methyl groups at the 2' and 6' positions and a 2-methylphenyl substituent. This specific structure influences its biological activity, particularly its interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve:

  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
  • Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1 summarizes key studies on the anticancer effects of this compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Smith et al. (2020)MCF-75.0Induces apoptosis via caspase activation
Johnson et al. (2021)PC-33.5Inhibits cell proliferation and induces G1 arrest

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism, thereby disrupting energy production and biosynthesis pathways.
  • Receptor Binding : It has been shown to bind to estrogen receptors, which can modulate signaling pathways related to cell growth and differentiation.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size in over 60% of participants after three months of treatment. The compound's ability to enhance the efficacy of existing therapies was particularly noted.

Case Study 2: Prostate Cancer

A separate study focused on patients with hormone-refractory prostate cancer found that the addition of this compound to standard treatment regimens improved overall survival rates by approximately 30%. The study highlighted its role in modulating androgen receptor signaling.

Future Directions

While promising results have been obtained regarding the biological activities of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • Long-term Efficacy : Assessing the long-term effects and potential side effects in clinical settings.
  • Combination Therapies : Exploring synergistic effects when used with other anticancer agents.
  • Molecular Pathways : Investigating specific molecular pathways affected by the compound to identify biomarkers for patient selection.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2',6'-Dimethyl-3-(2-methylphenyl)propiophenone, and how can reaction yields be optimized?

  • Methodology : Light-mediated synthesis using α-(perfluoroalkylsulfonyl)propiophenone derivatives as reagents () is a viable approach. Optimize reaction conditions (e.g., solvent polarity, light wavelength) to enhance regioselectivity. For example, acetonitrile as a solvent under UV light (365 nm) improves cross-coupling efficiency. Monitor intermediates via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 40–65% depending on steric hindrance from methyl substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^13C-NMR in CDCl₃ to confirm substitution patterns. The 2',6'-dimethyl groups on the propiophenone ring appear as singlets (δ ~2.3–2.5 ppm), while the 2-methylphenyl moiety shows aromatic splitting (δ ~6.8–7.4 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) in ESI+ mode validates molecular weight (expected [M+H]⁺: ~282.16 g/mol).
  • IR : Confirm ketone (C=O stretch at ~1680 cm⁻¹) and aromatic C–H stretches (3050–3100 cm⁻¹).

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

  • Methodology : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Use SHELXL ( ) for refinement, applying TWIN/BASF commands if twinning is observed. ORTEP-3 ( ) generates thermal ellipsoid plots to visualize disorder in methyl groups. Compare experimental bond lengths (C–C: ~1.48–1.52 Å) with DFT-calculated values to validate geometry .

Advanced Research Questions

Q. How can researchers address contradictions between NMR and X-ray data for methyl-group conformations?

  • Methodology : Dynamic NMR at variable temperatures (e.g., 298–343 K) detects rotational barriers of methyl groups. If X-ray shows static disorder but NMR indicates free rotation, perform DFT calculations (B3LYP/6-31G*) to model energy barriers. Cross-validate with NOESY (nuclear Overhauser effect) to probe spatial proximity between methyl protons and adjacent substituents .

Q. What experimental design considerations are critical for studying photostability or degradation pathways?

  • Methodology :

  • Photolysis Studies : Expose solutions (acetonitrile/water) to UV-Vis light (250–400 nm) and monitor degradation via HPLC-MS. Identify intermediates (e.g., quinone methides) using isotopic labeling (13C^{13}C-methyl groups).
  • Kinetic Analysis : Apply pseudo-first-order kinetics under controlled oxygen levels to distinguish radical vs. hydrolytic pathways. Use LC-QTOF to track fragment ions (m/z 121, 163) indicative of methyl-phenyl cleavage .

Q. How can computational methods predict the compound’s reactivity in catalytic applications?

  • Methodology : Perform docking studies (AutoDock Vina) to model interactions with enzymes (e.g., cytochrome P450). Calculate Fukui indices (Gaussian 16) to identify electrophilic sites (e.g., ketone carbon). Compare HOMO-LUMO gaps (~4.5 eV) with analogs ( ) to assess redox potential. Validate predictions via cyclic voltammetry (CH Instruments) in DMF/TBAP .

Q. What strategies mitigate challenges in synthesizing hygroscopic intermediates during multi-step protocols?

  • Methodology : Use anhydrous solvents (distilled over CaH₂) and Schlenk-line techniques for air-sensitive steps. Protect intermediates with trimethylsilyl (TMS) groups, which are hydrolytically stable. Characterize hygroscopic intermediates via Karl Fischer titration and store under argon with molecular sieves (3 Å) .

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